N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide
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Overview
Description
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound that features a unique combination of bifuran and fluorobenzyl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide typically involves the following steps:
Formation of the bifuran intermediate: The bifuran moiety can be synthesized through the coupling of furan derivatives under specific conditions.
Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and an appropriate nucleophile.
Oxalamide formation: The final step involves the reaction of the bifuran and fluorobenzyl intermediates with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxalamide derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a ligand in copper-catalyzed coupling reactions.
Materials Science: Utilized in the synthesis of polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The bifuran and fluorobenzyl groups can interact with enzymes and receptors, modulating their activity. The oxalamide linkage provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the fluorobenzyl group.
N1-(4-Fluorobenzyl)oxalamide: Similar structure but lacks the bifuran moiety.
Uniqueness
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of both bifuran and fluorobenzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-14-3-1-12(2-4-14)9-20-17(22)18(23)21-10-15-5-6-16(25-15)13-7-8-24-11-13/h1-8,11H,9-10H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYCQOXYSJKNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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